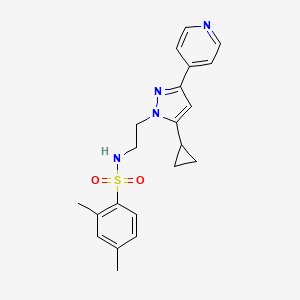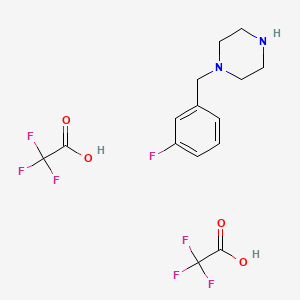
1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is a chemical compound with the molecular formula C11H15FN2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . It is also known by several synonyms, including 1-3-fluorobenzyl piperazine, 1-3-fluorophenyl methyl piperazine, 1-3-fluoro-benzyl-piperazine, among others .
Molecular Structure Analysis
The molecular weight of “1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is 194.253 g/mol . The InChI Key for this compound is ITHBJSRWFNLKIH-UHFFFAOYSA-N . The SMILES string representation of the molecule is C1CN (CCN1)CC2=CC (=CC=C2)F .Physical And Chemical Properties Analysis
“1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)” is a liquid at 20 degrees Celsius . It has a boiling point of 115 °C/0.25 mmHg . The compound has a specific gravity of 1.10 at 20/20 and a refractive index of 1.53 . It should be stored under inert gas as it is air sensitive .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) plays a crucial role in the synthesis of various pharmaceuticals. For instance, compounds like Fluspirilen and Penfluridol, which are neuroleptic agents, utilize intermediates in their synthesis process that are closely related to this chemical. These pharmaceuticals are synthesized using a key intermediate, 4,4-bis(p-fluorophenyl)butylbromide, which is prepared from 4,4′-difluorobenzophenone, a compound sharing structural similarities with 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antagonist Activity in Neurological Research
Research has shown that derivatives of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) with certain modifications exhibit potent 5-HT2 antagonist activity. This finding is significant in the context of neurological research, particularly in understanding and potentially treating conditions related to serotonin receptors (Watanabe et al., 1992).
Application in Antimicrobial Agents
Compounds derived from 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) have been synthesized and evaluated as possible antimicrobial agents. Novel compounds derived from this chemical, specifically those bearing piperazine carboxamides, have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Structural Analysis and Crystallography
This compound has also been used in studies focusing on the structural determination and crystallography of various analogs. For example, derivatives of the compound have been synthesized, and their molecular structures characterized by techniques like NMR, MS, IR spectra, and X-ray crystallography. Such studies are vital for understanding the structural and chemical properties of these compounds, which can have implications in drug design and material science (Lagisetty, Powell, & Awasthi, 2009).
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2C2HF3O2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;2*3-2(4,5)1(6)7/h1-3,8,13H,4-7,9H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFBEMACXFLGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F7N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

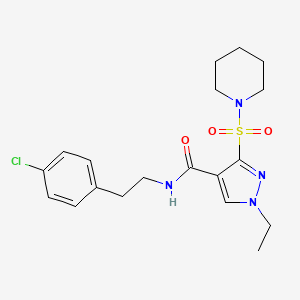
![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)

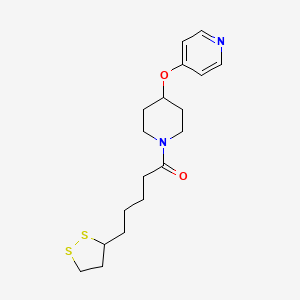
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)


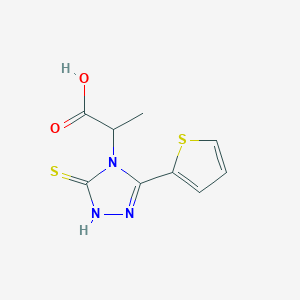
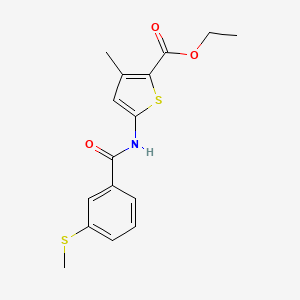
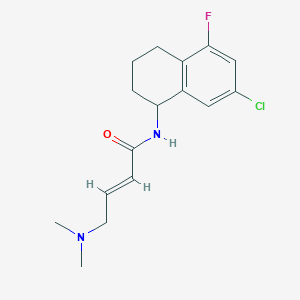
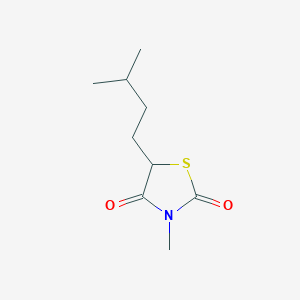
![1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2706326.png)
![Ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2706329.png)
